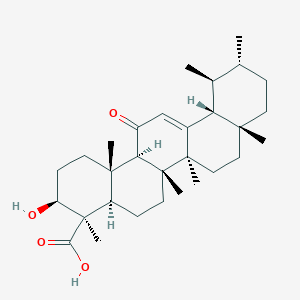

3beta-11-Keto-beta-boswellic acid

Description

Structure

3D Structure

Properties

CAS No. |

810684-51-6 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1 |

InChI Key |

YIMHGPSYDOGBPI-SCAHIRPMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |

Origin of Product |

United States |

Biosynthesis Research

The biosynthesis of boswellic acids, including 3β-11-keto-β-boswellic acid, is a complex process that is still under investigation. However, research has begun to elucidate the probable pathways. It is understood that these pentacyclic triterpenoids are derived from the isoprenoid pathway.

Recent studies have proposed that β-boswellic aldehyde and 3-epi-11β-dihydroxy BA may act as precursors in the biosynthetic pathway of boswellic acids. plos.org The formation of the characteristic pentacyclic structure is believed to involve the cyclization of squalene (B77637) to form amyrin isomers. Specifically, β-amyrin is thought to be the precursor to β-boswellic acids. plos.org Subsequent enzymatic oxidations and modifications of the β-amyrin skeleton are hypothesized to lead to the formation of the various boswellic acids, including the introduction of the keto group at the C-11 position to form 3β-11-keto-β-boswellic acid. plos.org The stem of the Boswellia tree, which contains resin-secretory canals, is the primary site of biosynthesis and accumulation of these compounds. plos.org

Data Tables

Table 1: Natural Sources and Geographic Distribution of Boswellia Species in Research

| Boswellia Species | Primary Geographic Origin in Research Context | Key Resin Component Investigated |

| Boswellia serrata | India ajpaonline.com | Oleo-gum resin containing boswellic acids ajpaonline.com |

| Boswellia sacra | Oman plos.org | Oleo-gum resin with high content of boswellic acids plos.org |

| Boswellia carteri | Somalia plos.org | Oleo-gum resin used for boswellic acid extraction plos.org |

Table 2: Chromatographic Separation Techniques for 3β-11-Keto-β-boswellic Acid

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Detection Method |

| Column Chromatography | Silica (B1680970) gel google.com | Chloroform (B151607)/Methanol gradient google.com | Thin Layer Chromatography (TLC) for monitoring google.com |

| High-Performance Liquid Chromatography (HPLC) | C-18 asianpubs.org | Acetonitrile (B52724)/0.1% Phosphoric Acid in water asianpubs.org | UV Detector (210 nm and 248 nm) asianpubs.org |

| HPLC with Core-Shell Technology | Phenyl-Hexyl sigmaaldrich.com | Acetonitrile/0.1% Phosphoric Acid gradient sigmaaldrich.com | UV Detector |

Chemical Synthesis and Structural Modification Research

Synthetic Pathways for 11-Keto-β-Boswellic Acid

The concentration of KBA and its acetylated form, AKBA, in the natural resin of Boswellia species is often low, making their direct purification difficult. tandfonline.com To address this, researchers have developed methods to enrich boswellic acid mixtures in KBA. tandfonline.com

A primary strategy for synthesizing KBA involves the oxidation of other boswellic acids, which are more abundant in the natural resin. Allylic photo-oxidation can be employed to introduce a carbonyl group at the C-11 position, converting β-boswellic acid (BA) into KBA. tandfonline.com Another approach involves a photochemical oxidation process that can convert a mixture of boswellic acids into KBA. tandfonline.com The mechanism for this can involve the use of chromium trioxide (CrO₃), which oxidizes the C-11 position to yield the keto functionality. researchgate.net

Table 1: Summary of Oxidation Strategies for KBA Synthesis

| Precursor | Method | Reagents/Conditions | Reference |

|---|---|---|---|

| β-Boswellic Acid (BA) | Allylic Photo-oxidation | Light | tandfonline.com |

| Boswellic Acids (mixture) | Photochemical Oxidation | Light | tandfonline.com |

KBA can be readily synthesized from its more prevalent acetylated precursor, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), through deacetylation. This chemical reaction removes the acetyl group from the C-3 position. Common laboratory methods include treating AKBA with a base such as sodium hydroxide (B78521) (NaOH) in ethanol (B145695) or potassium hydroxide (KOH) in isopropanol. tandfonline.comresearchgate.net The mechanism involves the addition of a water molecule to the carboxyl group of AKBA in a basic medium, leading to the elimination of the acetate (B1210297) group. researchgate.net

Interestingly, while chemical deacetylation is straightforward, the biological conversion is a subject of debate. Some research indicates that in human liver microsomes, the enzyme carboxylesterase 2 (CE2) can selectively catalyze the deacetylation of AKBA to form KBA. nih.gov However, other in vitro and in vivo metabolic studies have concluded that AKBA is not deacetylated to KBA, and that KBA itself undergoes extensive metabolism while AKBA does not. nih.govresearchgate.net This discrepancy suggests that the metabolic fate of AKBA may be complex and dependent on the specific biological environment. nih.govresearchgate.net

Derivatization Research: Modifying the KBA Scaffold

Structural modification of the KBA scaffold is a key area of research aimed at discovering derivatives with enhanced or novel biological activities. These modifications typically target the functional groups on the pentacyclic triterpenoid (B12794562) structure, such as the C-3 hydroxyl group and the C-24 carboxylic acid group. tandfonline.comresearchgate.net

The modification of KBA through acetylation and other esterifications is a strategy explored to improve its properties. Regioselective acetylation, for instance, can enhance cell membrane penetration and biological activity. taylorandfrancis.com Research into creating analogs of KBA has involved coupling reactions with various acids to form esters at the C-3 hydroxyl position. google.com

In studies using the related compound AKBA as a parent structure, researchers have synthesized a variety of derivatives. These include amides and oxime-esters, which have shown significant inhibitory activity against glioblastoma cell lines. researchgate.netnih.gov However, the hydrolysis of the C-3 acetoxy group in these derivatives to a hydroxyl group (as in KBA) often resulted in a decrease in anticancer activity, suggesting the importance of the acetyl group for certain biological effects. nih.govacs.org

Modifying Ring A of the KBA scaffold has been a significant focus of synthetic efforts. tandfonline.comacs.org One successful strategy involved the introduction of an amino group at the C-2 position, which led to a significant improvement in cytotoxic activity against human tumor cell lines. nih.gov Other modifications have included altering the hydroxyl and carboxylic acid functional groups on Ring A to create heterocyclic analogs. tandfonline.comnih.gov For example, the creation of a pyrazine (B50134) analog demonstrated cytotoxic effects against certain cancer cell lines. semanticscholar.org Another approach involved modifying the enone functional group of KBA into a chlorodiene moiety, which also produced compounds with potent cytotoxicity. gavinpublishers.com While not all Ring A transformations have resulted in improved activity, derivatives bearing two nitrogen-containing substituents have shown greater potency than the parent AKBA. acs.org

Table 2: Examples of Ring A Modifications and Their Reported Effects

| Modification Type | Position(s) | Resulting Structure | Reported Effect | Reference |

|---|---|---|---|---|

| Amination | C-2 | 2-amino derivative | Significantly improved cytotoxic activity | nih.gov |

| Heterocyclic Annulation | Ring A | Heterocyclic analogs (e.g., pyrazine) | Cytotoxic effects | tandfonline.comnih.govsemanticscholar.org |

| Enone Modification | C-11 | Chlorodiene moiety | Potent cytotoxicity | gavinpublishers.com |

Further extending the structural diversity of KBA, researchers have synthesized triazole-linked and saponin (B1150181) derivatives. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and their incorporation into drug candidates is a common strategy in medicinal chemistry. nih.govmdpi.com Research has explored the creation of KBA derivatives featuring triazole moieties, often through modifications at the A-ring. researchgate.netresearchgate.net

Saponins (B1172615) are a class of compounds that consist of a triterpene (like KBA) linked to a sugar chain. The synthesis of monodesmosidic saponins of KBA, where one sugar chain is attached, has been accomplished. nih.gov These saponin derivatives were found to be as cytotoxic as AKBA, demonstrating that glycosylation of the KBA scaffold is a viable strategy for creating potent analogs. nih.gov The presence of an amide function at C-24 was also noted to improve cytotoxicity, while a free hydroxyl group at C-3 appeared to lower it. nih.gov

Cellular Signaling Pathway Interventions by 3beta-11-Keto-beta-boswellic acid

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound, more commonly known as Acetyl-11-keto-β-boswellic acid (AKBA), has been identified as a significant regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial family of transcription factors that orchestrates a wide array of biological processes, including inflammatory responses, immune function, and cell survival. cellsignal.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by binding to inhibitory proteins known as IκB. Upon stimulation by various signals, such as proinflammatory cytokines, an IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes. cellsignal.com

Research demonstrates that AKBA exerts its anti-inflammatory and anti-cancer effects by suppressing the NF-κB pathway. researchgate.nettechscience.com Studies have shown that AKBA treatment leads to a decrease in the phosphorylation of both NF-κB and its inhibitor, IκB. techscience.com This action effectively prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its activation. By blocking this pathway, AKBA can down-regulate the expression of NF-κB-regulated genes, which are involved in inflammation, cell proliferation, and invasion. researchgate.net This mechanism has been observed in various cancer cell lines, including colon cancer, where AKBA's inhibitory effects are comparable to known IKK inhibitors. techscience.com

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Down-regulation of NF-κB pathway | Colon cancer cells | Decreased phosphorylation of NF-κB and IκB | techscience.com |

| Suppression of NF-κB activation | Multiple myeloma and other cancer cells | Potentiated apoptosis, suppressed invasion | researchgate.net |

| Inhibition of NF-κB signaling | Osteoclasts | Suppressed osteoclastogenesis | nih.gov |

Akt Signaling Cascade Modulation

The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical signal transduction cascade that promotes cell survival, growth, and proliferation. wikipedia.org The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wikipedia.org PIP3 recruits the serine/threonine kinase Akt to the plasma membrane, where it is activated through phosphorylation. wikipedia.org Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions. wikipedia.orgnih.gov

AKBA has been shown to modulate this pathway by functioning as an inhibitor. archivesofmedicalscience.comnih.gov Research indicates that AKBA reduces the phosphorylation of key components of this cascade, including EGFR, PI3K, and Akt itself. archivesofmedicalscience.com This inhibitory action disrupts the downstream signaling events that are crucial for cancer cell motility and invasion. For instance, the attenuation of Akt signaling by AKBA leads to a decrease in the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix during metastasis. archivesofmedicalscience.com Furthermore, the inhibition of the Akt pathway by AKBA is associated with the induction of apoptosis in cancer cells. archivesofmedicalscience.comnih.gov

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Abrogation of EGFR-mediated PI3K/Akt pathway | Breast cancer cells | Reduced phosphorylation of EGFR, PI3K, and Akt; suppressed migration and invasion; induced apoptosis | archivesofmedicalscience.com |

| Inhibition of PTEN/Akt/COX-2 signaling | Gastric cancer cells | Down-regulation of COX-2 expression through the PTEN/Akt pathway; inhibited proliferation and induced apoptosis | nih.gov |

Keap1/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

The Keap1/Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netyoutube.com Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and degradation. frontiersin.org In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to dissociate, accumulate, and translocate into the nucleus. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their expression. frontiersin.orgnih.gov

AKBA has been identified as an activator of this protective pathway. nih.govresearchgate.net Studies have demonstrated that AKBA treatment leads to the dissociation of Nrf2 from the Nrf2/Keap1 complex. nih.govresearchgate.net The activated Nrf2 then moves into the nucleus, where it promotes the expression of HO-1. nih.govresearchgate.net This activation of the Keap1/Nrf2/HO-1 cascade by AKBA enhances the cell's antioxidant capacity, protecting it from oxidative injury. nih.gov This mechanism has been implicated in the protective effects of AKBA against oxidative stress-induced apoptosis in human lens epithelial cells and in mitigating cataract formation. nih.govresearchgate.net

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Activation of Keap1/Nrf2/HO-1 signaling | Human Lens Epithelial Cells (HLECs) | Nrf2 dissociates from Keap1, translocates to the nucleus, and promotes HO-1 expression, alleviating oxidative injury | nih.govresearchgate.net |

| Modulation of Nrf2 and NF-κB pathways | Mouse model of experimental autoimmune encephalomyelitis | Improvement of clinical symptoms, downregulation of inflammatory markers, and upregulation of Nrf2 and HO-1 | nih.gov |

| Neuroprotection via Nrf2/HO-1 activation | Experimental model of Multiple Sclerosis | AKBA treatment showed neuroprotective effects through the stimulation of Nrf2/HO-1 signaling | mdpi.com |

Glycogen Synthase Kinase-3 Beta (GSK-3β)/Beta-Catenin Signaling Pathway Activation

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the Wnt/β-catenin signaling pathway. nih.govcreative-diagnostics.com In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" that includes GSK-3β, leading to its ubiquitination and proteasomal degradation. nih.gov Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate the transcription of target genes involved in cell proliferation and differentiation. nih.gov

Research has shown that AKBA can activate the GSK-3β/β-catenin signaling pathway. nih.govnih.gov Specifically, AKBA treatment enhances the phosphorylation of GSK-3β at its inhibitory Ser9 residue. nih.govresearchgate.net This phosphorylation inactivates GSK-3β, thereby preventing the degradation of β-catenin. nih.govresearchgate.net As a result, β-catenin levels increase, and it translocates from the cytoplasm to the nucleus to regulate gene expression. nih.govresearchgate.net This mechanism has been demonstrated to be crucial for AKBA's ability to attenuate titanium particle-induced inhibition of osteogenesis, suggesting a role in promoting bone formation. nih.govnih.gov

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Attenuation of osteogenic inhibition via GSK-3β/β-catenin activation | Murine calvaria model and MC3T3-E1 osteoblast cells | Enhanced phosphorylation of GSK-3β, decreased degradation of β-catenin, and increased nuclear translocation of β-catenin | nih.govnih.govresearchgate.net |

Toll-like Receptor (TLR) Pathway Involvement in Dendritic Cells

Toll-like receptors (TLRs) are a class of receptors that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Dendritic cells (DCs) are potent antigen-presenting cells that express various TLRs. The activation of TLRs on DCs initiates signaling cascades that lead to DC maturation, activation, and the secretion of inflammatory cytokines, which in turn shape the adaptive immune response.

AKBA has been shown to interfere with TLR signaling in dendritic cells. nih.gov In a mouse model of psoriasis, AKBA demonstrated an anti-inflammatory effect by inhibiting the maturation and activation of DCs. nih.gov The study indicated that this effect was mediated through the TLR7/8 and interferon regulatory factor (IRF) signaling pathways. nih.gov By inhibiting these pathways, AKBA led to a decreased expression and secretion of inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23), which are crucial for the differentiation of T-cells involved in the inflammatory process. nih.gov

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Inhibition of cytokine secretion via TLR7/8 pathway | Imiquimod-induced psoriasis mouse model and in vitro dendritic cells | Inhibited maturation and activation of DCs, decreased secretion of IL-12 and IL-23, and inhibited activation of TLR7/8 and IRF signaling pathways | nih.gov |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Studies have revealed that AKBA can activate AMPK. nih.govnih.gov This activation is a key mechanism behind the protective effects of AKBA observed in a rat model of diabetic cardiomyopathy. nih.govnih.govresearchgate.net The activation of AMPK by AKBA was associated with improved cardiac structure and function, better glucose and fatty acid oxidation, and reduced oxidative stress. nih.govresearchgate.net Furthermore, the beneficial antioxidant and anti-inflammatory effects of AKBA in this model were shown to be dependent on AMPK activation. When an AMPK inhibitor (Compound C) was co-administered with AKBA, the protective effects of AKBA were abolished, confirming the central role of AMPK activation in its mechanism of action in this context. nih.govnih.gov

| Research Finding | Cell/Model System | Effect of AKBA | Reference |

| Protection against diabetic cardiomyopathy via AMPK activation | Streptozotocin (B1681764) (STZ)-induced diabetic rats | Increased AMPK activity, improved cardiac metabolism, and enhanced antioxidant and anti-inflammatory effects | nih.govnih.govresearchgate.net |

MicroRNA-155 (miRNA-155) Modulation Research

Research into the molecular mechanisms of this compound (specifically its acetylated form, AKBA) has identified its role in modulating microRNAs, particularly the inflammatory microRNA-155 (miRNA-155). In a study focused on lipopolysaccharide (LPS)-induced neuroinflammation in mice, AKBA administration was found to decrease the expression level of miRNA-155 in the brain. nih.gov This downregulation of miRNA-155 was associated with an increased expression of its target gene, the suppressor of cytokine signaling-1 (SOCS-1). nih.gov SOCS-1 is a critical negative regulator of cytokine signaling, and its upregulation by AKBA suggests a mechanism for the compound's anti-inflammatory effects. By reducing miRNA-155 levels, AKBA effectively lifts the translational repression of SOCS-1, thereby helping to restore normal cytokine levels and counteract the inflammatory cascade. nih.gov

Fundamental Cellular Processes in Research

Investigations into Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its anti-cancer effects across various cancer cell lines. In glioblastoma cells (U251 and U87-MG), AKBA has been shown to induce mitochondrial-dependent apoptosis. nih.govresearchgate.netnih.govresearchgate.net This is characterized by a decrease in mitochondrial membrane potential and an increase in the activity of caspase 3/7, leading to the expression of cleaved-caspase 3 and cleaved Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.govresearchgate.net

In breast cancer cells, AKBA promotes a significant, dose-dependent induction of apoptosis. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net The mechanism involves the abrogation of the EGFR-mediated PI3K/Akt signaling pathway. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net This leads to the activation of executioner caspase-3 and subsequent PARP cleavage. semanticscholar.org Similarly, in non-small cell lung cancer (NSCLC) cells like the A549 line, AKBA's pro-apoptotic activity is linked to the inhibition of the PI3K/Akt pathway, resulting in an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-xl. dovepress.com Research in prostate cancer cells also demonstrates that AKBA induces apoptosis through caspase activation. nih.gov Furthermore, in MCF-7 breast cancer cells, AKBA was found to activate both caspase-8 and caspase-9 in a dose-dependent manner, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. greenmedinfo.com

| Cell Line | Apoptotic Pathway/Mediators | Key Findings |

| Glioblastoma (U251, U87-MG) | Mitochondrial-dependent pathway | Decreased mitochondrial membrane potential, increased caspase 3/7 activity, expression of cleaved-caspase 3 and cleaved-PARP. nih.govresearchgate.netnih.govresearchgate.net |

| Breast Cancer (MCF-7, BT-474) | EGFR/PI3K/Akt signaling | Inhibition of EGFR/PI3K/Akt pathway, induction of caspase-3 and PARP cleavage. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net |

| Non-Small Cell Lung Cancer (A549) | PI3K/Akt signaling | Inhibition of PI3K/Akt pathway, upregulation of Bax, downregulation of Bcl-xl. dovepress.com |

| Prostate Cancer (PC-3) | Caspase activation | Induces apoptosis via activation of caspases. nih.gov |

| Colorectal Cancer (HCT116, SW620) | NF-κB signaling | Increased apoptosis rate linked to inhibition of the NF-κB pathway. nih.gov |

Cell Cycle Arrest Mechanisms Research

Investigations have revealed that this compound can halt the progression of the cell cycle at specific checkpoints in cancer cells, thereby inhibiting their proliferation. In human glioblastoma cell lines U251 and U87-MG, AKBA was found to arrest the cell cycle at the G2/M phase. nih.govresearchgate.netnih.govresearchgate.net The underlying mechanism involves the regulation of the p21/FOXM1/cyclin B1 pathway. nih.govresearchgate.netresearchgate.net AKBA treatment led to an increased expression of p21 and GADD45A, while suppressing the expression of key G2/M transition proteins including pRB, FOXM1, Aurora A, PLK1, CDC25C, p-CDK1, and cyclinB1. nih.govnih.gov

Similarly, in colorectal cancer cell lines HCT116 and SW620, AKBA treatment resulted in cell cycle arrest at the G2/M phase. nih.gov In contrast, studies on the MCF-7 breast cancer cell line showed that AKBA at a concentration of 200 μg/mL significantly arrested cells at the G1 phase. greenmedinfo.com In non-small cell lung cancer (NSCLC) cells, the combination of AKBA and cisplatin (B142131) was shown to upregulate the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27, contributing to cell cycle arrest. nih.gov

| Cell Line | Cell Cycle Phase of Arrest | Molecular Mechanisms |

| Glioblastoma (U251, U87-MG) | G2/M | Upregulation of p21 and GADD45A; downregulation of FOXM1 and cyclin B1. nih.govresearchgate.netnih.govresearchgate.net |

| Colorectal Cancer (HCT116, SW620) | G2/M | Inhibition of cell proliferation associated with G2/M arrest. nih.gov |

| Breast Cancer (MCF-7) | G1 | Significant arrest at the G1 phase at 200 μg/mL concentration. greenmedinfo.com |

| Non-Small Cell Lung Cancer (A549) | Not specified | Upregulation of p21 and p27 in combination with cisplatin. nih.gov |

Anti-Proliferative Effects on various Cell Lines

This compound has demonstrated significant anti-proliferative activity against a wide range of cancer cell lines in a time- and dose-dependent manner. In human glioblastoma, AKBA inhibited the growth of U251 and U87-MG cells with IC50 values decreasing over time. For U251 cells, the IC50 values were 27.62 μM, 22.11 μM, and 18.69 μM at 24, 48, and 72 hours, respectively. For U87-MG cells, the corresponding IC50 values were 31.61 μM, 23.96 μM, and 18.79 μM. nih.gov

The anti-proliferative effects of AKBA have also been documented in breast cancer, colorectal cancer, and non-small cell lung cancer cell lines. archivesofmedicalscience.comsemanticscholar.orgresearchgate.netdovepress.comnih.gov Furthermore, studies on synthetic derivatives of AKBA have shown potent antiproliferative activities against prostate (PC-3), and lung (NCI-H460, A549) cancer cell lines. One mitochondrial-targeting derivative, in particular, exhibited an IC50 of 1.32 μM in A549 cells, which was significantly more potent than the parent AKBA (IC50 = 26.99 μM). nih.govacs.org This highlights the potential for structural modification to enhance the compound's anti-cancer efficacy.

| Cell Line | Compound | IC50 Values | Incubation Time (hours) |

| U251 (Glioblastoma) | AKBA | 27.62 μM | 24 |

| 22.11 μM | 48 | ||

| 18.69 μM | 72 | ||

| U87-MG (Glioblastoma) | AKBA | 31.61 μM | 24 |

| 23.96 μM | 48 | ||

| 18.79 μM | 72 | ||

| A549 (Lung Cancer) | AKBA | 26.99 ± 0.82 μM | 48 |

| AKBA Derivative (5e) | 1.32 ± 0.03 μM | 48 | |

| NCI-H460 (Lung Cancer) | AKBA | >30 μM | 48 |

| PC-3 (Prostate Cancer) | AKBA | >30 μM | 48 |

Anti-Angiogenic Activity Research

Research has established this compound as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. AKBA has been shown to suppress tumor growth in human prostate tumor xenograft models, an effect that correlates well with the suppression of angiogenesis. nih.govnih.gov

The molecular mechanism for this anti-angiogenic activity involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govnih.gov AKBA directly suppresses VEGF-induced phosphorylation of VEGFR2 kinase (KDR/Flk-1) with an IC50 of 1.68 μmol/L. nih.govnih.gov This inhibition blocks the activation of various downstream signaling kinases responsible for endothelial cell proliferation, migration, and survival, including the Src family kinase, focal adhesion kinase (FAK), extracellular signal-related kinase (ERK), AKT, and mTOR. nih.govnih.gov In vitro studies using human umbilical vascular endothelial cells (HUVECs) confirmed that AKBA inhibits VEGF-induced cell proliferation, chemotactic motility, and the formation of capillary-like structures in a dose-dependent manner. nih.govnih.gov Further research in a mouse model of oxygen-induced retinopathy demonstrated that AKBA administration inhibited the VEGF signaling pathway through the SHP-1/STAT3/VEGF axis. researchgate.net

Modulation of Cytokine and Reactive Oxygen Species (ROS) Production

This compound has been shown to modulate the production of key inflammatory mediators, including cytokines and reactive oxygen species (ROS). In the context of inflammation-associated colorectal cancer, AKBA significantly reduced the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-induced RAW264.7 macrophage cells. nih.gov This anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway. nih.gov Similarly, in a mouse model of LPS-induced neuroinflammation, AKBA treatment helped to restore normal cytokine levels. nih.gov

The role of AKBA in modulating ROS is complex and appears to be context-dependent. In some cancer cells, such as the A549 lung cancer line, AKBA derivatives have been found to stimulate the production of ROS in a time- and concentration-dependent manner, which can contribute to apoptosis. acs.org A significant increase in ROS formation was also observed in MCF-7 breast cancer cells treated with AKBA. greenmedinfo.com Conversely, in studies related to acetaminophen-induced hepatotoxicity, AKBA-based hybrids were shown to normalize depleted superoxide (B77818) dismutase and reduced glutathione (B108866) levels while significantly reducing malondialdehyde (MDA), an indicator of oxidative stress. nih.gov This suggests that in certain pathological conditions, AKBA can exert antioxidant effects.

Molecular Mechanisms of Action and Pharmacological Targets Research

Molecular Mechanisms of Action

Research specifically detailing the effects of 3-keto-β-boswellic acid (KBA) on the suppression of extracellular matrix (ECM) degradation in chondrocytes is limited. However, extensive studies have been conducted on its acetylated derivative, 3-acetyl-11-keto-β-boswellic acid (AKBA), providing significant insights into the potential chondroprotective mechanisms of keto-boswellic acids. These studies indicate that AKBA plays a crucial role in preventing the breakdown of the essential components of cartilage, primarily by inhibiting the activity of matrix metalloproteinases (MMPs) and modulating key inflammatory signaling pathways.

In inflammatory joint conditions such as osteoarthritis, chondrocytes are stimulated to produce enzymes that degrade the ECM, leading to cartilage destruction. AKBA has been shown to counteract this process by downregulating the expression of several key MMPs. koreascience.kr Matrix metalloproteinases are a family of enzymes responsible for the degradation of ECM components like collagen and proteoglycans. bvsalud.org

The primary mechanism through which AKBA is believed to exert its inhibitory effects on ECM degradation is by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses and its activation in chondrocytes leads to the increased production of pro-inflammatory cytokines and MMPs. researchgate.net AKBA has been found to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these catabolic enzymes. researchgate.net

Studies have demonstrated that AKBA can significantly downregulate the expression of inflammatory cytokines and MMPs in rat models of osteoarthritis. koreascience.kr Furthermore, in vitro studies have shown that AKBA directly inhibits the activity of specific MMPs. For instance, AKBA has been observed to dose-dependently inhibit the activities of human MMP-1 and MMP-2. bvsalud.org

The protective effects of AKBA on the ECM are also attributed to its ability to preserve the levels of essential matrix proteins. In studies on collagen-induced arthritis in rats, treatment with a Boswellia serrata extract containing AKBA was found to reduce the degradation of matrix proteins. frontiersin.org This is achieved through the inhibition of enzymes such as collagenase, elastase, and hyaluronidase. frontiersin.org

While the direct actions of KBA on chondrocytes and ECM degradation require further investigation, the extensive research on AKBA provides a strong indication of the potential mechanisms through which 11-keto-boswellic acids may protect cartilage integrity. The suppression of MMPs and the modulation of the NF-κB signaling pathway appear to be central to these chondroprotective effects.

Interactive Data Table: Inhibitory Effects of 3-acetyl-11-keto-β-boswellic acid (AKBA) on Matrix Metalloproteinases (MMPs)

| MMP Target | Finding | 50% Inhibitory Concentration (IC50) |

| MMP-1 (Human) | Dose-dependent inhibition of activity. bvsalud.org | 0.18 mmol/L bvsalud.org |

| MMP-2 (Human) | Dose-dependent inhibition of activity. bvsalud.org | 0.27 mmol/L bvsalud.org |

| MMP-9 | Inhibition of activity. bvsalud.org | - |

In Vitro Research on Kba and Its Derivatives

Anti-Inflammatory Effects in Cell Culture Models

Macrophage and Dendritic Cell Models

In vitro studies have demonstrated the potent anti-inflammatory properties of 11-keto-beta-boswellic acid (KBA) and its acetylated derivative, acetyl-11-keto-beta-boswellic acid (AKBA), in key immune cells such as macrophages and dendritic cells. These cells play a pivotal role in initiating and propagating inflammatory responses.

Research on macrophage cell lines, such as RAW 264.7, and human peripheral blood mononuclear cells has shown that boswellic acid extracts containing AKBA significantly inhibit the production of pro-inflammatory mediators when stimulated with lipopolysaccharides (LPS), a component of bacterial cell walls. frontiersin.org Specifically, treatment with a Boswellia serrata extract rich in AKBA led to a marked reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). frontiersin.org The molecular mechanism underlying these effects involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org AKBA has been shown to inhibit the IκB kinase (IKK) activity, which is crucial for the activation of NF-κB. nih.govahajournals.org This inhibition leads to decreased phosphorylation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. frontiersin.orgnih.govahajournals.org

In dendritic cells (DCs), which are critical for initiating T-cell mediated immunity, AKBA has been shown to modulate their maturation and function. In a study using murine bone marrow-derived dendritic cells (BMDCs), AKBA inhibited the maturation and differentiation of DCs, thereby reducing their capacity to promote T-cell differentiation. researchgate.netnih.gov Furthermore, AKBA was found to inhibit the secretion of IL-12 and IL-23 by activated DCs. researchgate.netnih.gov This effect is mediated through the downregulation of the Toll-like receptor 7/8 (TLR7/8) and interferon regulatory factor (IRF) signaling pathways. researchgate.netnih.gov

Table 1: Effects of KBA and its Derivatives on Macrophages and Dendritic Cells

| Cell Type | Compound/Extract | Stimulant | Key Findings | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Boswellia serrata extract (30% AKBA) | LPS | Inhibition of TNF-α, IL-6, NO, and COX-2 secretion; Downregulation of TNF-α, IL-6, IL-1β, and iNOS mRNA; Reduced phosphorylated-NF-κB (p65) levels. | frontiersin.org |

| Murine Macrophages | AKBA | LPS | Inhibition of LPS-induced NF-κB activity via decreased phosphorylation of IκBα. | ahajournals.org |

| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | AKBA | R848 (TLR7/8 agonist) | Inhibition of DC maturation and differentiation; Decreased secretion of IL-12 and IL-23; Inhibition of TLR7/8 and IRF signaling pathways. | researchgate.netnih.gov |

| Human Mononuclear Cells | AKBA | LPS | Inhibition of IKK activity leading to decreased phosphorylation of IκBα and inhibition of p65/NF-κB activation. | nih.gov |

Chondrocyte Inflammation Studies

The anti-inflammatory effects of KBA and its derivatives have also been investigated in chondrocytes, the primary cells in cartilage, making them relevant to osteoarthritis research. In vitro models using human SW1353 chondrocytes and primary rat chondrocytes have demonstrated the protective effects of boswellic acids against inflammatory damage.

In interleukin-1β (IL-1β)-stimulated SW1353 human chondrocytes, an in vitro model for osteoarthritis, an ethanol (B145695) extract of Boswellia serrata gum resin enriched with KBA and AKBA was shown to exert anti-osteoarthritic activity. e-jkfn.org Similarly, studies on primary chondrocytes from osteoarthritis patients revealed that Boswellia serrata extract decreased the production of nitric oxide (NO) and IL-6, both of which are key inflammatory mediators in joint diseases. bmj.com

Furthermore, research has shown that AKBA can counteract the catabolic effects of inflammatory stimuli in chondrocytes. It has been observed to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of cartilage. researchgate.netresearchgate.net For instance, in lipopolysaccharide (LPS)-induced rat chondrocytes, AKBA was found to reverse the activation of the NF-κB signaling pathway and the subsequent inflammation-related degradation of the extracellular matrix. researchgate.net However, one study noted a complex dose-dependent effect where low concentrations of AKBA in combination with IL-1α enhanced MMP-9 upregulation in HaCaT cells (a keratinocyte cell line, but relevant for understanding MMP regulation), while higher concentrations were inhibitory. nih.gov This enhancement at low doses appeared to be mediated through the activation of the JNK-mediated NF-κB pathway. nih.gov

Table 2: Effects of KBA and its Derivatives on Chondrocytes

| Cell Type | Compound/Extract | Stimulant | Key Findings | Reference |

|---|---|---|---|---|

| Human SW1353 Chondrocytes | Ethanol extract of Boswellia serrata (enriched with KBA and AKBA) | IL-1β | Anti-osteoarthritis activity. | e-jkfn.org |

| Primary Osteoarthritis Chondrocytes | Boswellia serrata extract | - | Decreased production of NO and IL-6. | bmj.com |

| Rat Chondrocytes | AKBA | LPS | Reversed LPS-induced activation of NF-κB and inflammation-related ECM degradation. | researchgate.net |

| H2O2-treated Primary Chondrocytes | Standardized ethanolic extract of Boswellia serrata | H2O2 | Suppressed cell death, MMP expression, and extracellular matrix degradation. | sciepub.com |

Anti-Cancer Mechanisms in Cellular Systems

Studies on various Human Tumor Cell Lines (e.g., Leukemia, Gastric, Colon, Prostate)

KBA and its derivatives, particularly AKBA, have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human tumor cell lines in vitro.

In human leukemia cell lines, such as HL-60, boswellic acids including AKBA have been shown to inhibit DNA, RNA, and protein synthesis in a dose-dependent manner. nih.gov Both KBA and AKBA are reported to inhibit topoisomerase I and IIa, enzymes critical for DNA replication and repair, thereby restricting cell growth and proliferation. nih.gov

For gastric cancer, studies on BGC823 and SGC7901 cell lines have shown that AKBA significantly inhibits cell proliferation in a dose- and time-dependent manner. wjgnet.comnih.gov It also inhibits cell migration. wjgnet.comnih.gov The mechanism is partly attributed to the downregulation of cyclooxygenase-2 (COX-2) expression through the PTEN/Akt signaling pathway. wjgnet.comnih.gov

In colon cancer cell lines, AKBA has been found to inhibit cell growth and proliferation in a dose-dependent manner. oup.com It also drastically inhibits the migration and invasion of colorectal cancer cells at concentrations lower than those required to induce cell death. oup.com The anti-proliferative effects are linked to the induction of apoptosis through caspase activation and the p21-dependent pathway. mdpi.com

Prostate cancer cells, including the androgen-independent PC-3 and LnCaP cell lines, have also been shown to be susceptible to AKBA. mdpi.comapexbt.com AKBA induces apoptosis in these cells, an effect driven by the death receptor 5-mediated pathway, and suppresses angiogenesis by inhibiting VEGFR2-mediated pathways. mdpi.com

Table 3: Anti-Proliferative and Cytotoxic Effects of KBA and its Derivatives on Human Tumor Cell Lines

| Cancer Type | Cell Line(s) | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Leukemia | HL-60 | AKBA, KBA | Inhibition of DNA, RNA, and protein synthesis; Inhibition of topoisomerase I and IIa. | nih.gov |

| Gastric Cancer | BGC823, SGC7901 | AKBA | Inhibition of proliferation and migration; Downregulation of COX-2 via PTEN/Akt pathway. | wjgnet.comnih.gov |

| Colon Cancer | Various CRC cell lines | AKBA | Inhibition of cell growth, proliferation, migration, and invasion; Induction of apoptosis. | oup.com |

| Prostate Cancer | PC-3, LnCaP | AKBA | Induction of apoptosis via death receptor 5-mediated pathway; Suppression of VEGFR2-mediated angiogenesis. | mdpi.comapexbt.com |

| Breast Cancer | BC cells | AKBA | Inhibition of cell proliferation, motility, and invasion; Attenuation of MMP-2 and MMP-9 activity. | archivesofmedicalscience.com |

| Pancreatic Cancer | AsPC-1, PANC-28 | AKBA | Inhibition of cell growth; Downregulation of Ki-67, CD31, Cox-2, MMP-9, CXCR4, and VEGF. | mdpi.com |

| Liver Cancer | Hepatocellular carcinoma cells | KBA, AKBA | Inhibition of proliferation and induction of apoptosis through the caspase-8-dependent pathway. | mdpi.com |

Differentiation and Apoptosis Induction in Malignant Cells

A key mechanism of the anti-cancer activity of KBA and its derivatives is the induction of differentiation and apoptosis (programmed cell death) in malignant cells.

In human leukemia HL-60 cells, treatment with AKBA resulted in morphological changes characteristic of apoptosis. nih.gov Studies have shown that boswellic acids can induce apoptosis through the activation of caspases, a family of proteases essential for the execution of apoptosis. mdpi.com Specifically, in colon cancer cells, AKBA was found to induce apoptosis through caspase activation. mdpi.com In prostate cancer cells, the apoptotic effects of AKBA are driven by the activation of caspase-3 and caspase-8, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Furthermore, AKBA has been shown to potentiate apoptosis induced by other agents like TNF and chemotherapeutic drugs. aai.orgnih.gov This potentiation is linked to the downregulation of NF-κB-regulated anti-apoptotic gene products. nih.gov In gastric cancer cells, AKBA induces apoptosis in a dose-dependent manner, as demonstrated by flow cytometry analysis, and is associated with increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. wjgnet.comnih.gov

In addition to apoptosis, some studies have indicated that boswellic acid derivatives can induce differentiation in cancer cells. For instance, an isomeric compound containing both α- and β-boswellic acid acetate (B1210297) was observed to induce differentiation in B16F10 melanoma cells and block the cell population in the G1 phase of the cell cycle. mdpi.com

Table 4: Pro-Apoptotic and Differentiation Effects of KBA and its Derivatives

| Cell Line(s) | Compound | Key Findings | Reference |

|---|---|---|---|

| HL-60 (Leukemia) | AKBA | Morphological changes indicative of apoptosis. | nih.gov |

| Colon Cancer Cells | AKBA | Induction of apoptosis through caspase activation. | mdpi.com |

| PC-3, LnCaP (Prostate Cancer) | AKBA | Apoptosis driven by death receptor 5-mediated pathway, caspase-3 and -8 activation, and PARP cleavage. | mdpi.com |

| BGC823, SGC7901 (Gastric Cancer) | AKBA | Dose-dependent induction of apoptosis; Increased Bax and decreased Bcl-2 expression. | wjgnet.comnih.gov |

| B16F10 (Melanoma) | Isomeric boswellic acid acetate | Induction of cell differentiation; Blockage of cell cycle in G1 phase. | mdpi.com |

| K562 (Leukemia) | AKBA | Potentiation of TNF-induced apoptosis. | aai.org |

Antioxidant Studies in Cellular Contexts (e.g., Lens Epithelial Cells)

The antioxidant properties of KBA and its derivatives have been explored in cellular models, with a notable focus on human lens epithelial cells (HLECs), which are implicated in the formation of age-related cataracts. nih.govnih.gov

In studies using H2O2 to induce oxidative injury in HLECs, AKBA has demonstrated significant protective effects. nih.govnih.govfrontiersin.org Treatment with AKBA was found to increase the viability of HLECs under oxidative stress, decrease intracellular reactive oxygen species (ROS) levels, and alleviate the rate of apoptosis. nih.govnih.govfrontiersin.org The anti-apoptotic effect in this context is associated with a significant decrease in the expression of the pro-apoptotic proteins caspase-3 and Bax, and an increase in the anti-apoptotic protein Bcl-2. nih.govnih.gov

The mechanism behind these antioxidant effects involves the activation of the Keap1/Nrf2/HO-1 signaling pathway. nih.govfrontiersin.org AKBA treatment was shown to promote the expression and nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. nih.govfrontiersin.org This leads to an upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.org

Table 5: Antioxidant Effects of AKBA in Human Lens Epithelial Cells (HLECs)

| Cell Type | Stimulant | Key Findings | Reference |

|---|---|---|---|

| Human Lens Epithelial Cells (HLECs) | H2O2 | Increased cell viability under oxidative stress; Decreased intracellular ROS levels; Alleviated apoptosis rate; Decreased expression of caspase-3 and Bax; Increased expression of Bcl-2; Activated Keap1/Nrf2/HO-1 signaling pathway. | nih.govnih.govfrontiersin.org |

Immunomodulatory Effects on T-Cell Proliferation and Activation

In vitro studies have demonstrated that 3beta-11-Keto-beta-boswellic acid (KBA) and its derivatives possess significant immunomodulatory properties, particularly in their ability to influence the proliferation and activation of T-cells, which are crucial players in cell-mediated immunity.

Research on human peripheral blood mononuclear cells (PBMCs) has shown that KBA can significantly reduce T-cell proliferation. nih.gov At a concentration of 0.025 µM, KBA, along with β-boswellic acid (β-BA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), markedly decreased T-cell proliferation without inducing cytotoxicity. nih.gov The inhibitory effect of KBA on T-cell proliferation was also observed at a higher concentration of 0.05 µM, again without cytotoxic effects. nih.govresearchgate.net

Derivatives of boswellic acids have also been extensively studied. AKBA, a key derivative, has been shown to modulate the immune system. researchgate.net It can inhibit signaling pathways that control the expression of pro-inflammatory cytokines, which are often produced by activated T-cells. tandfonline.com Studies investigating 1H-1,2,3-triazole derivatives of AKBA found that several of these synthetic compounds, as well as the parent AKBA, significantly inhibited T-cell expansion and reduced the expression of the activation marker CD25 on both CD4+ and CD8+ T-cells at a concentration of 25 µM, without being toxic to the cells. mdpi.comnih.gov

Furthermore, specific boswellic acids have been found to influence T-regulatory cells (Tregs), a specialized subpopulation of T-cells that modulate the immune system to maintain tolerance and prevent autoimmune diseases. Both KBA and AKBA have been shown to increase the expression of FoxP3 in CD4+ T-regulatory cells in vitro. xjtlu.edu.cn An increase in the levels of CD4+FoxP3+Helios- Tregs was noted after treatment with KBA and AKBA. xjtlu.edu.cn This suggests a potential mechanism for their immunomodulatory action by promoting the generation of regulatory T-cells. xjtlu.edu.cn

| Compound | Cell Type | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| KBA | Human PBMCs | 0.025 µM | Significantly reduced T-cell proliferation without cytotoxicity. | nih.gov |

| KBA | Human PBMCs | 0.05 µM | Significantly reduced T-cell proliferation without cytotoxicity. | nih.govresearchgate.net |

| AKBA | Human PBMCs | 0.025 µM | Significantly reduced T-cell proliferation and CD25 expression on CD4+ and CD8+ T-cells without cytotoxicity. | nih.gov |

| AKBA Derivatives (6a, 6b, 6d) | Human PBMCs | 25 µM | Significantly inhibited T-cell expansion and reduced CD25 expression on CD4+ and CD8+ T-cells without significant cytotoxicity. | mdpi.comnih.gov |

| KBA and AKBA | Human CD4+ T-cells | Not Specified | Increased expression of FoxP3 in CD4+ T-regulatory cells. | xjtlu.edu.cn |

Osteoclastic Differentiation and Function Inhibition in Cell Models

The compound this compound and its derivatives, particularly AKBA, have been investigated for their effects on osteoclasts, the cells responsible for bone resorption. nih.gov In vitro findings indicate a significant inhibitory role of these compounds in osteoclast differentiation and function, a process critical in the pathogenesis of various bone diseases.

A key mechanism for osteoclast formation (osteoclastogenesis) involves the receptor activator of nuclear factor-kappa B ligand (RANKL). mdpi.com Research has shown that AKBA can inhibit RANKL-induced osteoclastogenesis. researchgate.netoup.com This inhibitory effect is mediated through the suppression of NF-κB activation, a crucial signaling pathway for the differentiation and survival of osteoclasts. researchgate.netoup.com AKBA was found to suppress the activation of IκBα kinase (IKK) and subsequent steps in the NF-κB pathway, but not the DNA binding of NF-κB directly. oup.com By inhibiting NF-κB, AKBA down-regulates the expression of genes that are essential for osteoclast function. researchgate.netoup.com

In cell models using murine bone marrow macrophages, AKBA has been shown to abolish osteoclastogenesis. nih.gov Furthermore, in co-culture models with MC3T3-E1 osteoblast cells and titanium particles (which can induce bone loss), AKBA treatment not only reversed the inhibition of osteoblast formation but also promoted their differentiation and mineralization. nih.gov This suggests a dual role in inhibiting bone resorption while promoting bone formation.

Another boswellic acid, β-boswellic acid (βBA), has also been shown to significantly inhibit the RANKL-induced formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts and suppress bone resorption in cell models without causing cytotoxicity. nih.gov The mechanism involves the attenuation of the NF-κB and Btk-PLCγ2 signaling pathways. nih.gov The inhibition of these pathways leads to a decreased expression of key transcription factors for osteoclastogenesis, such as c-Fos and NFATc1, and a reduction in marker genes like MMP9 and Cathepsin K (CtsK). nih.gov

| Compound | Cell Model | Key Target/Pathway | Observed Effect | Citation |

|---|---|---|---|---|

| AKBA | Multiple myeloma cells, Human myeloid cells | RANKL/NF-κB | Inhibited RANKL-induced osteoclastogenesis by suppressing NF-κB activation. | researchgate.netoup.com |

| AKBA | Murine calvaria, MC3T3-E1 cells | GSK-3β/β-catenin | Attenuated titanium particle-induced osteogenic inhibition and abolished osteoclastogenesis. | nih.gov |

| AKBA | Not Specified | TNF-α/RANKL/NF-κB | Inhibits TNF-α expression, leading to a decline in RANKL and reduced osteoclast activity. | mdpi.com |

| βBA | Bone marrow macrophages (BMMs) | RANKL/NF-κB and Btk-PLCγ2 | Inhibited osteoclast differentiation and bone resorption by attenuating signaling pathways. | nih.gov |

| βBA | BMMs | c-Fos, NFATc1 | Inhibited the expression of key transcription factors for osteoclastogenesis. | nih.gov |

Preclinical in Vivo Research Models Animal Studies

Anti-Inflammatory and Anti-Arthritic Efficacy in Rodent Models

The anti-inflammatory and anti-arthritic properties of KBA have been investigated using established rodent models that mimic aspects of human inflammatory diseases.

The carrageenan-induced paw edema model in rats is a classic test for evaluating acute anti-inflammatory agents. Research has demonstrated the efficacy of KBA in this model. In one study, orally administered KBA showed a time-dependent reduction in paw edema. mdpi.com The effect was significantly enhanced when KBA was formulated into poly-dl-lactide-co-glycolide-based nanoparticles (KBA-NPs), which improved its oral bioavailability. mdpi.com The nanoparticle formulation showed a nearly 1.7-fold increase in anti-inflammatory activity compared to unformulated KBA at the 5-hour mark. mdpi.com

Table 1: Anti-Inflammatory Effect of KBA in Carrageenan-Induced Rat Paw Edema mdpi.com

| Treatment | Inhibition of Edema at 3 hr (%) | Inhibition of Edema at 5 hr (%) |

|---|---|---|

| KBA (Unformulated) | 29.5% | 34.9% |

| KBA-NPs (Nanoparticle Formulation) | 52.1% | 60.8% |

These findings highlight that KBA possesses significant anti-inflammatory properties, which can be substantially augmented through advanced formulation strategies. mdpi.com

The efficacy of boswellic acids in osteoarthritis-like conditions has been evaluated in animal models, such as collagen-induced arthritis (CIA) in rats, which shares pathological features with rheumatoid arthritis. A standardized extract of Boswellia serrata containing 3-acetyl-11-keto-β-boswellic acid (AKBA) as a major component, alongside other boswellic acids including KBA (at 1.5%), was tested in a rat CIA model. plos.org Treatment with the extract significantly reduced the arthritic index, paw volume, and joint inflammation. plos.org It also suppressed the levels of inflammatory markers like C-reactive protein and prostaglandin (B15479496) E2, and preserved cartilage integrity by enhancing hyaluronan levels in synovial fluid. plos.org

In other research focusing on the acetylated derivative, AKBA, studies on the Hulth-Telhag rat model of osteoarthritis demonstrated protective effects on cartilage and inhibition of inflammation. phypha.ir While these studies primarily focus on extracts or the acetylated form, they provide indirect evidence for the potential role of the underlying boswellic acid structures, including KBA, in managing arthritic conditions.

Anti-Tumor Investigations in Xenograft Models

Preclinical research into the anti-tumor effects of boswellic acid derivatives has primarily utilized xenograft models, where human cancer cells are implanted into immunodeficient mice. These investigations have almost exclusively focused on the acetylated form, 3-acetyl-11-keto-β-boswellic acid (AKBA), rather than KBA.

In the context of glioblastoma (GBM), the most aggressive primary brain tumor, studies have evaluated AKBA's efficacy in mouse xenograft models. Oral administration of AKBA was found to significantly suppress the tumorigenicity of human glioblastoma U87-MG cells implanted in mice. nih.govresearchgate.net Further research using an orthotopic (in the brain) U87-MG glioma model confirmed that AKBA treatment could significantly inhibit tumor growth. researchgate.net Investigations also explored combining AKBA with radiation therapy, a standard treatment for GBM. In an ectopic (subcutaneous) GBM model, the combined treatment was assessed for its effect on tumor growth, showing the potential of AKBA as a radiosensitizing agent. plos.org

The anti-tumor activity of AKBA has been demonstrated in xenograft models of prostate and colon cancer. In a human prostate tumor xenograft mouse model using PC-3 cells, treatment with AKBA significantly suppressed tumor volume by inhibiting tumor angiogenesis. nih.govnih.gov

For colorectal cancer, AKBA has been studied in both orthotopic and xenograft models. In an orthotopic mouse model, where human colorectal cancer cells were implanted in the corresponding organ, AKBA was found to inhibit tumor growth and metastasis. nih.govnih.gov In a subcutaneous xenograft model using HT-29 human colon adenocarcinoma cells, oral administration of AKBA effectively delayed tumor growth. researchgate.net Furthermore, in a colitis-associated colorectal cancer model in mice induced by azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS), AKBA treatment reduced tumor multiplicity and size. techscience.com

Table 2: Summary of Anti-Tumor Investigations of AKBA (Acetyl-KBA) in Rodent Xenograft Models

| Cancer Type | Model | Key Finding | Reference |

|---|---|---|---|

| Glioblastoma | U87-MG Xenograft (Oral) | Significantly suppressed tumorigenicity. | nih.govresearchgate.net |

| Glioblastoma | Orthotopic U87-MG Glioma | Significantly inhibited tumor growth. | researchgate.net |

| Prostate Cancer | PC-3 Xenograft | Suppressed tumor growth and angiogenesis. | nih.govnih.gov |

| Colorectal Cancer | Orthotopic Model | Inhibited tumor growth and metastasis. | nih.govnih.gov |

| Colorectal Cancer | AOM/DSS-Induced Model | Reduced tumor multiplicity and size. | techscience.com |

Neuroprotective and Anti-Neuroinflammatory Research

The potential of KBA and its derivatives to protect against neuronal damage and inflammation has been explored in several animal models. A study on KBA focused on its effects in a rat model of cerebral ischemia-reperfusion injury, induced by middle cerebral artery occlusion (MCAO). Post-treatment with KBA significantly reduced infarct volumes, decreased the number of apoptotic cells, and improved neurological scores. nih.gov The mechanism was linked to the activation of the Nrf2/HO-1 antioxidant pathway, as KBA administration decreased levels of the oxidative stress marker malondialdehyde (MDA) and restored superoxide (B77818) dismutase (SOD) activity. nih.gov

While direct research on KBA in other neuroinflammatory models is limited, extensive work has been done on its acetylated derivative, AKBA. In a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis or EAE), AKBA treatment alleviated clinical severity, and suppressed inflammation, demyelination, and leukocyte infiltration. nih.gov AKBA has also shown protective effects in models of spinal cord injury by reducing neuronal pyroptosis mdpi.com and in models of lipopolysaccharide-induced neuroinflammation. researchgate.netnih.gov

Metabolic Disorder Interventions

The therapeutic potential of KBA and AKBA has also been evaluated in animal models of metabolic disorders, particularly diabetes and its complications.

Diabetic cardiomyopathy is a serious complication of diabetes characterized by structural and functional abnormalities in the heart muscle. researchgate.net The protective effects of AKBA have been examined in a streptozotocin (B1681764) (STZ)-induced rat model of diabetic cardiomyopathy. uns.ac.idfrontiersin.org Chronic treatment with AKBA was found to improve both the structure and the systolic and diastolic functions of the left ventricles in these diabetic rats. uns.ac.idfrontiersin.org

The cardioprotective effects of AKBA are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. uns.ac.idfrontiersin.orgresearchgate.net AKBA treatment stimulated the activities of phosphofructokinase (PFK) and pyruvate (B1213749) dehydrogenase (PDH), indicating an improvement in glucose oxidation. uns.ac.idfrontiersin.org It also modulated fatty acid metabolism, as evidenced by changes in the levels of acetyl-CoA carboxylase (ACC), malonyl-CoA, and carnitine palmitoyltransferase I (CPT1). uns.ac.idfrontiersin.org Furthermore, AKBA exhibited potent antihyperglycemic and hypolipidemic effects, reducing serum and tissue levels of glucose, triglycerides, and cholesterol. uns.ac.id The beneficial effects of AKBA on cardiac function were abolished by the co-administration of an AMPK inhibitor, confirming the central role of this pathway. frontiersin.org

Table 4: Effects of AKBA in a Rat Model of Diabetic Cardiomyopathy

| Parameter | Observation in Diabetic Rats | Effect of AKBA Treatment |

|---|---|---|

| Cardiac Function | Impaired systolic and diastolic function | Improved |

| Cardiac Structure | Structural abnormalities | Improved |

| Key Signaling Pathway | - | Activated AMPK |

| Glucose Metabolism | Reduced PFK and PDH activity | Stimulated activity |

| Lipid Metabolism | Altered lipid profiles | Reduced triglycerides and cholesterol |

| Blood Glucose | Hyperglycemia | Reduced |

Streptozotocin (STZ) is a chemical commonly used to induce diabetes in animal models by destroying the insulin-producing beta cells of the pancreas. In a multiple low-dose STZ (MLD-STZ) model in mice, which mimics type 1 diabetes, both KBA and AKBA were shown to prevent the development of hyperglycemia and insulitis (inflammation of the pancreatic islets). nih.gov This protective effect was associated with the suppression of a pro-inflammatory cytokine burst. nih.gov

In another study using STZ-induced diabetic rats, both β-boswellic acid and KBA demonstrated significant antihyperglycemic activity over a 21-day treatment period. nih.gov The compounds effectively lowered blood glucose levels without causing hypoglycemia. nih.gov This research also highlighted the antioxidant effects of these compounds, as indicated by changes in superoxide dismutase (SOD) and malondialdehyde (MDA) levels. nih.gov Furthermore, KBA has been investigated for its potential to mitigate diabetic complications, such as nephropathy, in STZ-induced diabetic mice, where it was shown to attenuate renal damage.

Table 5: Effects of KBA/AKBA in Streptozotocin-Induced Diabetes Models

| Model | Key Findings with KBA/AKBA Treatment |

|---|---|

| MLD-STZ in Mice | Prevented hyperglycemia and insulitis; suppressed pro-inflammatory cytokines. nih.gov |

| STZ-induced in Rats | Significant antihyperglycemic effect; antioxidant activity. nih.gov |

| STZ-induced in Mice | Attenuated renal damage. |

Bone Metabolism Studies

The impact of AKBA on bone health has been investigated in animal models of osteoporosis and particle-induced osteolysis, demonstrating a potential role in preventing bone loss and promoting bone formation.

In an ovariectomy-induced osteoporosis model in female Sprague Dawley rats, a condition that mimics postmenopausal osteoporosis, oral administration of AKBA for 42 days showed significant antiosteoporotic activity. nih.gov AKBA treatment ameliorated the changes in various physical and biochemical parameters associated with osteoporosis. nih.gov It improved the weight, length, and thickness of the femur and lumbar vertebra, and increased their calcium content and bone mineral density (BMD). nih.gov The mechanism is believed to involve the suppression of the NF-κB-induced TNF-α signaling pathway, which leads to a reduction in osteoclast activity and bone resorption. nih.gov Histopathological examination confirmed that AKBA helped restore a normal bone histological structure. nih.gov

Another study utilized a murine calvaria model of titanium particle-induced osteolysis, which is relevant to aseptic loosening of joint prostheses. nih.gov In this model, AKBA treatment significantly attenuated bone loss and enhanced bone formation. nih.gov It increased bone mineral density, bone volume, and bone thickness while reducing the number of osteoclasts on the bone surface. nih.gov The underlying mechanism for this enhanced osteogenesis was found to be the activation of the GSK-3β/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation. nih.gov

Table 6: Effects of AKBA on Bone Metabolism in Animal Models

| Model | Key Findings with AKBA Treatment | Proposed Mechanism |

|---|---|---|

| Ovariectomy-Induced Osteoporosis in Rats | Increased bone mineral density, bone mass, and calcium content; restored normal bone histology. nih.gov | Suppression of NF-κB-induced TNF-α signaling. nih.gov |

| Titanium Particle-Induced Osteolysis in Mice | Attenuated bone loss; enhanced bone formation and bone mineral density; reduced osteoclast number. nih.gov | Activation of the GSK-3β/β-catenin signaling pathway. nih.gov |

Titanium Particle-Induced Osteogenic Inhibition Models

Research in animal models has explored the effects of acetyl-11-keto-β-boswellic acid (AKBA) on bone loss induced by titanium particles, a common issue in prosthetic implants leading to peri-prosthetic osteolysis (PPO). nih.govnih.govresearchgate.net In a murine calvaria model, the introduction of titanium particles resulted in significant bone loss. researchgate.netthno.org However, treatment with AKBA was shown to attenuate this effect, preserving bone mass. researchgate.net

Studies have demonstrated that AKBA treatment significantly inhibits the osteogenic inhibition caused by titanium particles, promoting bone formation both in vivo and in vitro. nih.govnih.govresearchgate.net The underlying mechanism appears to involve the activation of the GSK-3β/β-catenin signaling pathway. nih.govnih.govresearchgate.net AKBA treatment was observed to enhance the phosphorylation of GSK-3β, which in turn leads to a decrease in the degradation of β-catenin. nih.govnih.gov This allows for the translocation of β-catenin from the cytoplasm to the nucleus, where it can modulate the expression of genes involved in osteogenesis. nih.govnih.gov Specifically, the expression of β-catenin and Axin-2, which are typically inhibited by titanium particles, were found to be markedly increased in cells treated with AKBA. nih.gov

Further investigation into this pathway revealed that the protective effects of AKBA on β-catenin activity could be counteracted by ICG-001, an inhibitor of the β-catenin/CBP interaction. nih.gov This confirmed that the activation of the GSK-3β/β-catenin signaling pathway is crucial for AKBA's ability to mitigate titanium-induced osteogenic inhibition. nih.gov These findings position AKBA as a potential therapeutic agent for the prevention and treatment of PPO. nih.govnih.gov

| Model | Key Findings | Signaling Pathway |

| Murine Calvaria Osteolysis | Attenuated titanium particle-induced bone loss and increased bone mass. researchgate.net | GSK-3β/β-catenin nih.govnih.govresearchgate.net |

| MC3T3-E1 Osteoblast Cells | Inhibited titanium particle-induced osteogenic inhibition and enhanced osteogenesis. nih.govnih.gov | GSK-3β/β-catenin nih.govnih.govresearchgate.net |

Dermatological Research Models (e.g., Psoriasis-like Mouse Model)

The potential of 3-beta-11-Keto-beta-boswellic acid derivatives in dermatology has been investigated using psoriasis-like mouse models. One study focused on 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA), a synthetic derivative of acetyl-11-keto-β-boswellic acid (AKBA). nih.gov In an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model, topical application of CKBA ointment resulted in a dose-dependent suppression of skin inflammation. nih.gov This effect is attributed to CKBA's ability to potently inhibit the differentiation of Th17 cells, a key player in the pathogenesis of psoriasis. nih.gov The study identified acetyl-CoA carboxylase 1 (ACC1) as a direct target of CKBA. nih.gov

Another study investigated the effects of AKBA in an IMQ-induced psoriasis-like mouse model. nih.gov Oral administration of AKBA was found to improve psoriasis-like skin lesions, reduce the Psoriasis Area and Severity Index (PASI) score, and decrease the thickness of the epidermis. nih.gov Histological analysis revealed reduced infiltration of CD3+ and CD11c+ cells in the skin lesions of AKBA-treated mice. nih.gov The mechanism of action in this case was linked to the inhibition of the maturation and activation of dendritic cells (DCs) via the Toll-like receptor (TLR) 7/8 and IRF signaling pathways. nih.gov AKBA was shown to decrease the secretion of inflammatory cytokines such as IL-12 and IL-23. nih.gov

| Compound | Model | Key Findings | Mechanism of Action |

| 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA) | Imiquimod-induced psoriasis-like mouse model | Dose-dependent suppression of skin inflammation. nih.gov | Inhibition of Th17 cell differentiation via targeting ACC1. nih.gov |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Imiquimod-induced psoriasis-like mouse model | Improved skin lesions, reduced PASI score and epidermal thickness. nih.gov | Inhibition of dendritic cell maturation and activation via TLR7/8 and IRF signaling pathways. nih.gov |

Ocular Health Research (e.g., Cataract Progression Models)

The therapeutic potential of acetyl-11-keto-β-boswellic acid (AKBA) in ocular health has been explored in the context of age-related cataracts. researchgate.netnih.govnih.gov Research has utilized an in vivo cataract model in rats, induced by sodium selenite (B80905) (Na2SeO3), to investigate the effects of AKBA on cataract progression. researchgate.netnih.govnih.gov

Studies have shown that AKBA can attenuate cataract formation in this animal model. researchgate.net The protective effect of AKBA is attributed to its antioxidative and anti-apoptotic properties. researchgate.netnih.govnih.gov The underlying mechanism involves the activation of the Keap1/Nrf2/HO-1 signaling pathway. researchgate.net AKBA treatment was found to promote the expression and nuclear translocation of Nrf2. researchgate.net This, in turn, upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to protect lens epithelial cells from oxidative stress-induced damage. researchgate.net

In these models, AKBA was observed to decrease the levels of reactive oxygen species (ROS) and reduce the rate of apoptosis in human lens epithelial cells (HLECs) that were subjected to oxidative stress. researchgate.netnih.govnih.gov Specifically, AKBA treatment led to a decrease in the expression of pro-apoptotic proteins like caspase-3 and Bax, while increasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net These findings suggest that AKBA may be a promising agent for the treatment of age-related cataract progression. researchgate.net

| Model | Key Findings | Signaling Pathway |

| Sodium Selenite-Induced Cataract in Rats | Attenuated cataract formation. researchgate.net | Keap1/Nrf2/HO-1 researchgate.net |

| H2O2-Induced Oxidative Injury in HLECs (in vitro) | Increased cell viability, decreased ROS levels, and alleviated apoptosis. researchgate.netnih.govnih.gov | Keap1/Nrf2/HO-1 researchgate.net |

Enhanced Bioavailability Studies in Animal Models

The bioavailability of 3-beta-11-keto-beta-boswellic acid and its derivatives has been a subject of investigation in animal models to improve their therapeutic efficacy. One study highlighted that the bioavailability of CKBA ointment was relatively low, at less than 10% in rats and less than 1% in minipigs, although it was sufficient to mediate a dose-dependent suppression of psoriasis-like skin inflammation in a mouse model. nih.gov

To address the issue of low bioavailability, various formulation strategies have been explored. For instance, the development of 3-Acetyl-11-keto-β-boswellic acid (AKBA) loaded poly-lactic-co-glycolic acid (PLGA) nanoparticles has been shown to enhance its oral bioavailability. researchgate.net Another approach involves the use of a lecithin (B1663433) delivery form for boswellic acids, which has been reported to enhance their absorption. mdpi.com

Furthermore, the co-administration of boswellic acid with other natural compounds has been studied. It has been established that the oral administration of boswellic acid with Piper longum enhances its bioavailability and efficacy against inflammatory diseases. ijpsr.com Additionally, a patent describes compositions comprising a non-acidic Boswellia oil fraction as a bio-enhancer for improving the bioavailability of biological agents, including AKBA. google.com In a study with healthy male volunteers, the administration of a frankincense extract after a standardized meal led to increased bioavailability of 11-keto-β-boswellic acid. nih.gov

| Compound/Formulation | Animal Model | Key Findings |

| CKBA ointment | Rats, Minipigs | Low bioavailability (<10% in rats, <1% in minipigs). nih.gov |

| AKBA-loaded PLGA nanoparticles | Rats | Enhanced oral bioavailability and in-vivo anti-inflammatory activity. researchgate.net |

| Boswellic acid with Piper longum | Not specified | Enhanced bioavailability and efficacy against inflammatory diseases. ijpsr.com |

| Boswellia extract with non-acidic oil fraction | Not specified | Potential for enhanced bioavailability of AKBA. google.com |

Structure Activity Relationship Sar Studies of Kba and Its Analogs

Comparative Potency Analyses among Boswellic Acids

The gum resin of Boswellia species contains a mixture of pentacyclic triterpenic acids, with their biological activities varying significantly based on their specific structures. researchgate.net Among the various natural analogs, 11-keto-β-boswellic acid (KBA) and its acetylated counterpart, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have been identified as the most potent inhibitors of pro-inflammatory pathways. nih.govbenthamdirect.comresearchgate.netnih.gov

Key structural features that determine the potency of boswellic acids include the presence of a keto group at the C-11 position and an acetyl group at the C-3 position. nih.gov Studies have consistently shown that KBA and AKBA are more effective than other boswellic acids, such as β-boswellic acid (β-BA) which lacks the C-11 keto group, in inhibiting enzymes that cause inflammation and in reducing the production of inflammatory cytokines. nih.govnih.gov For instance, AKBA is recognized as the most active component of Boswellia extract and a powerful inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. medsci.org

However, the relative potency can be context-dependent. In one study focusing on human platelet aggregation, AKBA was found to be a potent suppressor of Ca2+ mobilization and aggregation, whereas KBA was reported to be essentially inactive. researchgate.net Conversely, another report suggested that in some cases, derivatives of β-BA (lacking the C-11 keto group) demonstrated better activities than KBA derivatives. caldic.com This highlights the complexity of SAR and how the efficacy of each analog can depend on the specific biological target. The concentration of these key active compounds also varies significantly between different Boswellia species. researchgate.nettandfonline.com

The antiproliferative activity of these compounds appears to be directly related to their functional groups, with the loss of these groups leading to a decrease in anticancer potential. nih.gov

Impact of Functional Group Modifications on Biological Activities

To improve the therapeutic properties of KBA, researchers have focused on modifying its core structure at key positions, primarily the C-3 hydroxyl group, the C-11 keto group, and the C-24 carboxylic acid group.

The C-3 position is a critical determinant of activity. The free hydroxyl group at C-3 in KBA is considered important for inhibiting lipopolysaccharide (LPS)-induced effects. However, for cytotoxicity against certain tumor cell lines, this free hydroxyl group can reduce activity compared to its acetylated form (AKBA). Further modifications, such as replacing the acetoxy group with a beta-amino group or adding a nitrogen-containing substituent in the A-ring, have been shown to enhance the anticancer effects of both KBA and AKBA. researchgate.net

The C-24 carboxylic acid group is another frequent target for modification. The creation of C-24 amide and amino analogues has been a particularly successful strategy, leading to derivatives with enhanced anticancer effects compared to the parent compounds. caldic.comtandfonline.comresearchgate.netnih.gov For example, attaching various groups to the C-24 carboxyl group of AKBA has been shown to increase the anti-tumor activity of the resulting derivatives. researchgate.net

Modifications of the enone functional group in ring C, specifically the C-11 keto group, have also been explored. gavinpublishers.com One approach involves converting the 11-keto group into a chlorodiene moiety using reagents like phosphorus pentachloride (PCl5). gavinpublishers.com This modification, combined with changes at the C-24 acid function, has produced analogs with significantly improved cytotoxic activity against breast cancer cells compared to the parent compound. gavinpublishers.com

| Compound | Modification | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A2780 (Ovarian Cancer) |

|---|---|---|---|---|

| AKBA (Parent Compound) | - | 49.52 gavinpublishers.com | 55.26 gavinpublishers.com | - |

| Chloro Analog (Compound 4) | 11-keto to chlorodiene | 60.89 gavinpublishers.com | 35.72 gavinpublishers.com | - |

| Ethylenediamine Amide Analog (Compound 5) | Chlorodiene + C-24 Amide | 13.05 gavinpublishers.com | 20.89 gavinpublishers.com | - |